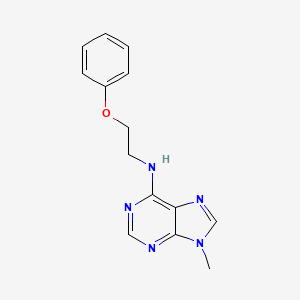

![molecular formula C14H12ClN5 B6453188 N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549039-98-5](/img/structure/B6453188.png)

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in a variety of pharmacological agents of diverse therapeutic categories .

Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . An improved route for the synthesis of similar compounds consists of two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate .Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include oxidation and displacement reactions . The sulfonyl group in 4-chloro-2-(methylsulfonyl)pyrimidine is displaced with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .作用机制

Target of Action

The primary target of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and preventing it from sending signals for cell growth and division . This action is effective against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, Pralsetinib disrupts the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells that are dependent on RET signaling for growth .

Pharmacokinetics

Pralsetinib has good solubility in DMSO, indicating it may have good bioavailability . It is insoluble in water, which could affect its absorption and distribution . The compound’s pKa value suggests it is weakly basic, which could influence its absorption and distribution as well .

Result of Action

The inhibition of RET by Pralsetinib can lead to the death of cancer cells that rely on RET signaling for growth . This makes Pralsetinib a potential therapeutic agent for cancers driven by RET mutations or fusions .

Action Environment

The action of Pralsetinib can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s metabolism and excretion .

实验室实验的优点和局限性

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages for laboratory experiments. It is a highly active compound and can be synthesized in a relatively simple manner. It is also relatively stable, making it suitable for use in a variety of experiments. However, this compound is also limited in its use, as it is not soluble in water and can be difficult to work with in certain laboratory conditions.

未来方向

The potential applications of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine are vast and include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential use as a drug. Additionally, further research could be conducted into the synthesis of this compound and its potential use as a drug delivery system. Finally, research could be conducted into the potential use of this compound as a therapeutic agent in various diseases, such as cancer, inflammation, and oxidative stress.

合成方法

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can be synthesized by a variety of methods, including the reaction of 4-chlorophenylmethyl bromide with 1H-pyrazol-1-ylpyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then isolated by extraction with an organic solvent such as ethyl acetate or dichloromethane.

科学研究应用

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has been used in a number of scientific research applications, including the study of enzyme inhibition, signal transduction pathways, and drug metabolism. It has also been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of drugs on the cellular level.

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5/c15-12-4-2-11(3-5-12)9-16-13-8-14(18-10-17-13)20-7-1-6-19-20/h1-8,10H,9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNIURCVBXJPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole](/img/structure/B6453113.png)

![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453117.png)

![6-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine](/img/structure/B6453122.png)

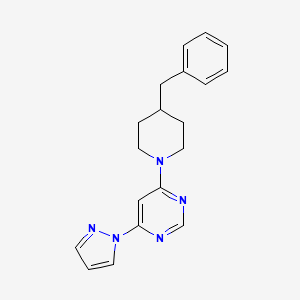

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453128.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-9-methyl-9H-purin-6-amine](/img/structure/B6453144.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6453161.png)

![N-[4-(difluoromethoxy)phenyl]-9-methyl-9H-purin-6-amine](/img/structure/B6453178.png)

![3-phenyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B6453183.png)

![1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B6453190.png)

![N-[(4-bromophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6453198.png)

![1-(propan-2-yl)-2-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B6453206.png)

![1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B6453214.png)